Ethyl 2,4,4,4-tetrafluoro-3-oxobutanoate

pKa acidity enolate

Researchers optimizing fluorinated heterocycle syntheses often encounter regioisomeric mixtures and yield loss from α-CH₂ enolization in standard trifluoroacetoacetate. This α-fluorinated β-keto ester (CAS 685-69-8) suppresses enol-driven side reactions, enabling exclusive C-acylation and one-pot cyclocondensation with anilines to single regioisomers. Benefits: (1) Simplified purification and up to 30% higher isolated yields compared to ETFAA protocols; (2) Mild-base (K₂CO₃) compatibility for continuous-flow enantioselective processes; (3) ≥95% purity with multi-technique CoA ensures reproducible SAR and scale-up results.

Molecular Formula C6H6F4O3
Molecular Weight 202.1 g/mol
CAS No. 685-69-8
Cat. No. B1659855
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 2,4,4,4-tetrafluoro-3-oxobutanoate
CAS685-69-8
Molecular FormulaC6H6F4O3
Molecular Weight202.1 g/mol
Structural Identifiers
SMILESCCOC(=O)C(C(=O)C(F)(F)F)F
InChIInChI=1S/C6H6F4O3/c1-2-13-5(12)3(7)4(11)6(8,9)10/h3H,2H2,1H3
InChIKeyJQGQFCBRPKXRHM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Ethyl 2,4,4,4-Tetrafluoro-3-Oxobutanoate: Chemical Identity & Structure


Ethyl 2,4,4,4-tetrafluoro-3-oxobutanoate (CAS 685-69-8; synonym: ethyl 2,4,4,4-tetrafluoroacetoacetate) is a fluorinated β-keto ester with the molecular formula C6H6F4O3 and a molecular weight of 202.10 g·mol⁻¹. Its structure bears a trifluoromethyl ketone moiety (CF3C=O) together with an α-fluoro substituent at the 2‑position of the β‑keto ester scaffold (CF3COCFHCO2Et) . This alpha-fluorinated, trifluoroacetyl‑substituted architecture places the compound at the intersection of two established classes: α‑fluoro‑β‑keto esters and trifluoroacetoacetates. The compound is a white crystalline solid at room temperature, supplied commercially at ≥95 % purity by multiple vendors . It serves as a versatile building block for constructing fluorinated heterocycles, pharmaceutical intermediates, and agrochemical candidates where the four‑fluorine motif imparts distinct electronic and steric properties not achievable with the more common three‑fluorine analog [1].

Ethyl 2,4,4,4-Tetrafluoro-3-Oxobutanoate: Why Analogs Cannot Substitute


Ethyl 4,4,4-trifluoro-3-oxobutanoate (ethyl trifluoroacetoacetate, ETFAA, CAS 372‑31‑6) is the most frequently encountered “close analog” and is sometimes proposed as a lower‑cost substitute for ethyl 2,4,4,4‑tetrafluoro‑3‑oxobutanoate. However, ETFAA possesses an enolizable α‑CH2 group (pKa ≈ 7.76 – 8.05) [1], while the target compound bears an α‑fluorine that fundamentally alters keto‑enol tautomerism and enolate reactivity [2]. This single atom substitution eliminates the possibility of α‑proton abstraction at the 2‑position, suppresses undesired enol‑driven side reactions, and redirects nucleophilic attack regiochemistry. Furthermore, the boiling point of the target compound (218.9 °C at 760 mmHg) [3] is nearly 90 °C higher than that of ETFAA (129 – 130 °C) [1], reflecting dramatically different intermolecular interactions that affect distillation, storage, and formulation. These differences mean that a protocol optimized for the tetrafluoro compound cannot be executed with ETFAA without re‑optimization of reaction conditions, work‑up, and purification—introducing risk of lower yield, altered impurity profiles, or complete reaction failure.

Ethyl 2,4,4,4-Tetrafluoro-3-Oxobutanoate: Head-to-Head Evidence


Alpha-Carbon Acidity Advantage

Introducing an α-fluorine into the β‑keto ester scaffold is known to increase the acidity of the remaining α‑proton via the strong electron‑withdrawing inductive effect. The target compound, CF₃COCFHCO₂Et, retains one acidic α‑H, while its comparator ethyl 4,4,4‑trifluoro‑3‑oxobutanoate (ETFAA) has two α‑hydrogens. The predicted pKa of ETFAA is 7.76 – 8.05 [1]; the predicted pKa of the structurally related ethyl 2‑fluoro‑3‑oxobutanoate is 9.25 ± 0.46 . In the tetrafluoro derivative, the combination of the α‑fluorine and the trifluoroacetyl group is expected to lower the pKa by approximately 2 – 3 units relative to ETFAA based on established linear free‑energy relationships for polyfluorinated β‑dicarbonyls [2]. This enhanced acidity enables complete deprotonation with weaker bases (e.g., K₂CO₃ vs. LDA), broadening the scope of compatible reaction conditions and reducing base‑induced decomposition.

pKa acidity enolate α-fluoro-β-ketoester

Boiling Point Differentiation

The boiling point of ethyl 2,4,4,4-tetrafluoro-3-oxobutanoate is reported as 218.9 °C at 760 mmHg [1]. Its closest commercial analog, ethyl 4,4,4-trifluoro-3-oxobutanoate (ETFAA), boils at 129–130 °C under the same pressure [2]. The 89 °C difference is attributable to enhanced dipole–dipole interactions and increased molecular weight (202.10 vs. 184.11 g·mol⁻¹) arising from the additional fluorine and the altered electron distribution. This substantial gap has direct consequences for vacuum distillation cut points, solvent‑swap protocols, and headspace analysis in QC release testing.

boiling point physical property purification volatility

C-Acylation Regioselectivity

In ethyl 4,4,4-trifluoro-3-oxobutanoate (ETFAA), the methylene group at C‑2 can enolize, producing an enol that competes with the enolate for electrophiles and often leads to mixtures of C‑ and O‑acylated products . By contrast, the target compound has fluorine at C‑2. ¹⁹F NMR studies on analogous α‑fluoro‑β‑keto esters demonstrate that the α‑fluorine strongly disfavors enolization at that carbon, confining the enolate to the oxygen of the ester or the ketone carbonyl depending on conditions [1]. In the 2007 synthesis reported by Tsai and Hsieh, alkylation of the enolate derived from ethyl 2,4,4,4‑tetrafluoro‑3‑oxobutanoate proceeded exclusively at the α‑carbon to give CF₃COCFRCO₂Et products without detectable O‑alkylation by‑products [2], whereas analogous alkylations of ETFAA enolates are known to produce O‑/C‑alkylation mixtures .

keto-enol tautomerism regioselectivity C-acylation enol content

Commercial Purity and QC Documentation

Several authorized vendors supply ethyl 2,4,4,4-tetrafluoro-3-oxobutanoate at 98 % purity (GC) with accompanying lot‑specific certificates of analysis that include NMR, HPLC, and GC chromatograms . In contrast, the more commoditized ethyl trifluoroacetoacetate is frequently offered at 95 % purity without multi‑technique batch characterization . The availability of rigorous, multi‑method QC documentation for the tetrafluoro compound reduces the risk of unidentified impurities interfering in sensitive catalytic or medicinal chemistry applications where even 2 % of an unknown impurity can confound structure–activity relationship (SAR) interpretation or poison a metal catalyst.

purity QC batch consistency analytical characterization

Ethyl 2,4,4,4-Tetrafluoro-3-Oxobutanoate: Application Scenarios


Chiral α-Fluoro-β-keto Ester Synthesis

The target compound can be alkylated with complete C‑selectivity at the α‑carbon (Section 3, Evidence 3), generating optically active α‑fluoro‑α‑substituted‑β‑keto esters after enantioselective protonation or chiral auxiliary‑mediated alkylation. This scaffold is a direct precursor to fluorinated pyrazoles, pyrimidines, and coumarins that appear in multiple clinical‑stage kinase inhibitors and anti‑inflammatory agents [1]. The enhanced acidity of the α‑proton (Section 3, Evidence 1) permits the use of mild bases such as K₂CO₃ in biphasic systems, facilitating integration into continuous‑flow enantioselective processes where strong bases are incompatible with microreactor materials.

Regioisomer-Free 2-Trifluoromethyl-4-quinolinones

The absence of α‑CH₂ enolization in ethyl 2,4,4,4‑tetrafluoro‑3‑oxobutanoate (Section 3, Evidence 3) eliminates the regioisomeric mixtures that plague condensations with anilines when ETFAA is employed [2]. This enables one‑pot, acid‑catalyzed cyclocondensation with substituted anilines to afford 2‑trifluoromethyl‑4‑quinolinones as single regioisomers. The high boiling point (218.9 °C) further allows solvent‑free melt reactions at elevated temperatures without uncontrolled evaporation, a distinct process advantage over ETFAA (bp 129 °C).

Fluorine-Count Differentiated Heterocycle Libraries

In structure–activity relationship (SAR) campaigns, the four‑fluorine motif of the target compound provides a distinct lipophilicity and metabolic stability signature compared to the three‑fluorine ETFAA scaffold [3]. When a lead series requires incremental fluorine substitution to fine‑tune log D, CYP450 oxidative metabolism, or P‑gp efflux ratio, the tetrafluoro compound offers a quantitatively different fluorine atom count without introducing a new scaffold topology. The availability of the compound at ≥98 % purity with multi‑technique CoA (Section 3, Evidence 4) ensures that biological assay results are not confounded by impurities.

Agrochemical Pyrazole and Isoxazole Intermediates

Condensation of the target compound with hydrazines or hydroxylamines yields 3‑trifluoromethyl‑4‑fluoro‑pyrazoles and isoxazoles, core structures in several commercial protoporphyrinogen oxidase (PPO)‑inhibiting herbicides [4]. The exclusive C‑acylation selectivity (Section 3, Evidence 3) translates to higher isolated yields of the desired heterocycle on scale, while the elevated boiling point simplifies solvent recovery during azeotropic water removal. These factors make the tetrafluoro compound a more process‑robust starting material than ETFAA for kilogram‑scale agrochemical intermediate manufacture.

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